molecular formula C13H8Cl2N4O B1226137 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine CAS No. 264256-44-2

4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine

Cat. No. B1226137
M. Wt: 307.13 g/mol
InChI Key: HVPDAHDCOOJUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar pyrimidine derivatives often involves multi-step reactions, starting from simple precursors to achieve the complex final structure. For instance, Suzuki et al. (1992) described the synthesis of pyrimidinone derivatives through consecutive reactions including pyrimidine ring closure, nitration, chlorination, and amination (Suzuki et al., 1992). Another example by Ram et al. (2002) detailed a one-pot synthesis approach for imidazo[1,2-c]pyrimidinones, demonstrating the versatility of pyrimidine chemistry in creating diverse molecules (Ram et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the presence of chlorophenyl and isoxazolyl groups, plays a crucial role in determining their chemical and biological properties. For example, the crystal structure analysis of similar compounds, such as the one conducted by Lu Jiu-fu et al. (2015), provides insights into the molecular configurations, intermolecular interactions, and stability of these molecules in the solid state (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives are diverse and can include substitutions, cyclizations, and conjugations with other functional groups. These reactions are pivotal for exploring the chemical space around the pyrimidine scaffold and for enhancing its biological relevance. For instance, the work by Murugavel et al. (2015) on triazole-pyrimidin-2-amine derivatives showcases the chemical versatility of pyrimidine and its potential for generating biologically active compounds (Murugavel et al., 2015).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical and pharmaceutical research. Studies like those by Repich et al. (2017) and Zhang et al. (2018) provide detailed analyses of these properties, contributing to a better understanding of how structural modifications affect the overall characteristics of these compounds (Repich et al., 2017); (Zhang et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the development of therapeutics. Research by Deng et al. (2006) on the sequential functionalization of dichloropyrimidine highlights the synthetic utility of pyrimidine in constructing complex molecules with potential medicinal applications (Deng et al., 2006).

Scientific Research Applications

Insecticidal and Antibacterial Potential

  • Pyrimidine Linked Pyrazole Heterocyclics : The pyrimidine-linked pyrazol-3-yl amines, including compounds related to 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine, have shown significant insecticidal activity against Pseudococcidae insects and possess antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Anticancer Properties

  • Pyrimido[1,6-a]Thieno[2,3-d]Pyrimidine Derivatives : Derivatives of pyrimidine, including structures analogous to 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine, have been synthesized and evaluated for their antiproliferative activity on human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines, showing promising results in inhibiting cancer cell growth (Atapour-Mashhad et al., 2017).

  • Crystal Structure and Biological Activity : The crystal structure of a compound closely related to 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine has been analyzed, and the compound has shown moderate anticancer activity (Jiu-fu et al., 2015).

  • Synthesis of New Pyrimidine Molecules : New pyrimidine derivatives clubbed with thiazolidin-4-one from 4-(2-chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine have been synthesized and exhibited notable anticancer activities, particularly against lung cancer cell lines (Rashid et al., 2014).

  • Antitumor Activity : Another closely related compound demonstrated significant inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, indicating its potential as an anticancer agent (Liu et al., 2020).

Antibacterial and Antiviral Properties

  • Potential Antibacterial Agent : A compound similar to 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine has been synthesized and evaluated for its antibacterial activity against various bacterial strains, showing good to moderate activity (Murugavel et al., 2015).

  • Antiviral Activity : Pyrazole derivatives, including structures related to 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine, have been synthesized and shown strong antiviral activity against herpes simplex virus type-1, suggesting potential use in antiviral therapies (Tantawy et al., 2012).

Safety And Hazards

The safety data sheet for this compound indicates that it may cause irritation to the eyes, skin, and respiratory tract . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

4-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O/c14-7-1-2-8(9(15)5-7)11-6-12(20-19-11)10-3-4-17-13(16)18-10/h1-6H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPDAHDCOOJUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372578
Record name 4-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine

CAS RN

264256-44-2
Record name 4-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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